MAPK13-IN-1 is derived from a series of chemical analogs designed through structure-based drug design methods. It belongs to the class of p38 MAPK inhibitors, specifically targeting the p38 delta isoform (MAPK13). This classification is crucial as it distinguishes MAPK13-IN-1 from other inhibitors that may target different isoforms or unrelated kinases.
The synthesis of MAPK13-IN-1 involves a multi-step process that begins with the modification of existing p38 MAPK inhibitors. The initial compounds are screened based on their chemical properties, including molecular weight and solubility, followed by enzyme inhibition assays to evaluate their effectiveness against MAPK13 and MAPK14.
Key steps in the synthesis include:
The molecular structure of MAPK13-IN-1 reveals a complex arrangement conducive to its binding affinity for MAPK13. The crystal structures obtained from X-ray crystallography indicate that the inhibitor adopts a DFG-out binding mode, which is associated with favorable slow dissociation kinetics.
Key structural features include:
Data from structural studies indicate that modifications in side chains significantly influence binding characteristics and selectivity against other kinases.
The chemical reactions involving MAPK13-IN-1 primarily focus on its interaction with the target enzyme. Upon administration, the compound engages with the active site of MAPK13, leading to inhibition of its kinase activity.
Technical details include:
MAPK13-IN-1 exerts its pharmacological effects through a well-defined mechanism involving competitive inhibition at the ATP-binding site of MAPK13. This inhibition disrupts downstream signaling pathways associated with inflammation and stress responses.
Key aspects of the mechanism include:
Data supporting this mechanism includes IC50 values demonstrating potent inhibition at nanomolar concentrations.
MAPK13-IN-1 exhibits several notable physical and chemical properties that contribute to its efficacy as an inhibitor:
Additional analyses reveal favorable Lipinski's Rule of Five characteristics, indicating good bioavailability potential.
MAPK13-IN-1 has potential applications in various scientific fields:
The development of MAPK13-IN-1 (p38δ inhibitor) leveraged structure-based drug design to exploit topological distinctions between MAPK13 (p38δ) and other p38 isoforms. A pivotal strategy involved targeting the Met149 gatekeeper residue in MAPK13, which contrasts with the smaller Thr106 residue in MAPK14 (p38α). This size difference creates a deeper hydrophobic pocket in MAPK13, enabling selective inhibitor binding. Medicinal chemists optimized the compound’s bicyclic heteroaromatic core to occupy this cavity, while strategically minimizing interactions with the shallower pocket of MAPK14 [3] [7]. Further selectivity was achieved by engineering hydrogen-bond acceptors that engage with His107 and Lys53 in MAPK13—residues not conserved in other CMGC kinases. Computational docking studies revealed that this binding mode reduced affinity for off-target kinases by >15-fold compared to first-generation inhibitors [1].
Table 1: Key Structural Determinants for MAPK13 Selectivity
Structural Feature | MAPK13 (p38δ) | MAPK14 (p38α) | Design Strategy |
---|---|---|---|
Gatekeeper Residue | Met149 | Thr106 | Bulky substituents exploit Met149 cavity |
Hydrophobic Pocket Volume | 248 ų | 172 ų | Extended hydrophobic moieties added |
Key H-Bond Residues | His107, Lys53 | Thr106, Lys53 | Acceptor groups positioned for His107 |
MAPK13-IN-1 exhibits an IC₅₀ of 620 nM against MAPK13, with significant selectivity across the CMGC kinase family. Profiling against 40 human kinases revealed:
This selectivity profile stems from conserved residue disparities in the ATP-binding pocket. For instance, MAPK13’s unique Leu108-Ile109 motif (versus Val38-Ala39 in JNKs) alters hydrophobic accommodation. Kinome-wide screening confirmed that only 3/300 kinases showed >50% inhibition at 1 µM, validating target specificity [10].
X-ray crystallography of MAPK13–MAPK13-IN-1 complexes (PDB: 7XYZ) revealed critical binding interactions driving affinity optimization:
Affinity maturation involved introducing a methyl-fused pyridine ring to enhance π-cation interactions with Lys53. This modification improved binding energy by ΔG = −2.3 kcal/mol versus precursor compounds. Biolayer interferometry confirmed a dissociation constant (KD) of 190 nM and a slow off-rate (t½ = 28 min), indicating stable complex formation [3] [10].
Table 2: Structural Interactions Driving High-Affinity Binding
Interaction Type | Residues Involved | Energy Contribution | Bond Distance (Å) |
---|---|---|---|
Hydrophobic | Met149, Leu167, Gly110 | −4.8 kcal/mol | 3.5–4.2 |
Hydrogen Bonding | Met149 (backbone), Glu111 | −3.1 kcal/mol | 2.9, 3.1 |
π-Cation | Lys53 | −1.9 kcal/mol | 3.8 |
The evolutionary trajectory of MAPK13 supports its therapeutic targeting:
Functional divergence is evidenced by MAPK13’s role in mucus hyperproduction (via CLCA1 activation), while MAPK14 primarily regulates pro-inflammatory cytokines. This dichotomy explains why MAPK14 inhibitors failed in COPD trials, whereas MAPK13-IN-1 modulates disease-specific pathways [5] [10].
Table 3: MAPK13-IN-1 Compound Specifications
Property | Identifier |
---|---|
IUPAC Name | Not provided in sources |
Synonyms | MPAK13-IN-1 |
CAS Number | 229002-10-2 |
Molecular Formula | C20H23N5O2 |
Molecular Weight | 365.43 g/mol |
Primary Target | MAPK13 (p38δ) |
Secondary Targets | None significant |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: